molecular formula C10H15NO2 B193588 3,4-Dimethoxyphenethylamine CAS No. 120-20-7

3,4-Dimethoxyphenethylamine

Cat. No.: B193588
CAS No.: 120-20-7
M. Wt: 181.23 g/mol
InChI Key: ANOUKFYBOAKOIR-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenethylamine (DMPEA, C${10}$H${15}$NO$2$), also known as homoveratrylamine, is a phenethylamine derivative featuring two methoxy (-OCH$3$) groups at the 3 and 4 positions of the aromatic ring. With a molecular weight of 181.23 g/mol and moderate lipophilicity (XLogP3 = 0.8), it exhibits a topological polar surface area of 44.5 Ų, influencing its solubility and pharmacokinetic properties . DMPEA is a methylated metabolite of dopamine and has been studied in neurodegenerative research, particularly for its inhibitory effects on mitochondrial respiration in Parkinson’s disease models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homoveratrylamine can be synthesized through several methods. One common route involves the reduction of 3,4-dimethoxyphenylacetonitrile using catalytic hydrogenation . Another method includes the multi-step synthesis starting from vanillin, which involves the formation of 3,4-dimethoxybenzaldehyde, followed by a series of reactions to yield homoveratrylamine .

Industrial Production Methods: Industrial production of homoveratrylamine typically involves the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Homoveratrylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is commonly employed.

    Substitution: Reagents such as acyl chlorides and anhydrides are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Pharmacological Applications

  • Monoamine Oxidase Inhibition : DMPEA exhibits activity as a monoamine oxidase inhibitor. This property suggests potential applications in treating mood disorders by increasing levels of monoamines such as serotonin and dopamine .
  • Cardiovascular Drug Intermediate : DMPEA serves as an important intermediate in the synthesis of cardiovascular drugs like Bevantolol, which is a selective beta-adrenergic receptor blocker used for hypertension management. The synthesis pathway typically involves several steps starting from veratraldehyde .
  • Psychoactive Research : Studies indicate that DMPEA may influence serotonin receptors, leading to increased prolactin levels in animal models. This suggests potential applications in understanding mood regulation and the effects of psychoactive substances .

Pharmacological Effects on Prolactin Levels

Research conducted on rats demonstrated that administration of DMPEA led to increased plasma prolactin levels. This effect was potentiated by serotonin synthesis inhibitors, indicating that DMPEA may act on serotonin receptors directly .

Toxicological Studies

Investigations into the toxicity of related compounds such as 2C-B (a phenethylamine derivative) provide insights into the safety profiles of DMPEA. Most reported cases of poisoning from similar substances resulted in moderate toxicity without severe outcomes, suggesting a relatively safe profile when used responsibly .

Mechanism of Action

The mechanism of action of homoveratrylamine involves its interaction with monoamine oxidase enzymes, where it acts as an inhibitor. This inhibition can affect the metabolism of neurotransmitters such as dopamine, potentially leading to various pharmacological effects . The molecular targets include the active sites of monoamine oxidase enzymes, and the pathways involved are related to neurotransmitter metabolism.

Comparison with Similar Compounds

Key Physicochemical Properties :

Property Value
Molecular Formula C${10}$H${15}$NO$_2$
Molecular Weight 181.23 g/mol
Melting Point 12–15 °C
Specific Gravity 1.090–1.099 g/mL (20°C)
pKa (HCl form) 9.71–9.98 (0.1 M NaCl)
Solubility Highly soluble in water, ethanol, acetone

Structural and Functional Comparison with Analogues

Mescaline (3,4,5-Trimethoxyphenethylamine)

Mescaline differs by an additional methoxy group at position 4. This structural variation confers psychoactive properties, unlike DMPEA, which lacks significant central nervous system activity. Both compounds are naturally occurring, with mescaline found in Trichocereus peruvianus cacti alongside trace DMPEA .

Dopamine

DMPEA is a dimethylated derivative of dopamine. The methoxy groups reduce polarity, enhancing lipid solubility and altering receptor interactions. Unlike dopamine, which acts as a neurotransmitter (D1/D2 receptors), DMPEA is implicated in mitochondrial dysfunction studies .

Key Differences :

  • Dopamine : Catechol structure (two hydroxyl groups) with high polarity.
  • DMPEA: Methoxy groups reduce hydrogen bonding capacity (1 donor vs. dopamine’s 2).

Tryptamine

Tryptamine, an indole-containing phenethylamine, undergoes Pictet–Spengler cyclization to form β-carbolines. In contrast, DMPEA fails to cyclize under similar conditions due to electronic deactivation by methoxy groups, highlighting its unique reactivity .

Reactivity Comparison :

Reaction Tryptamine DMPEA
Pictet–Spengler Cyclization High yield (64–97%) No product formed

Biological Activity

3,4-Dimethoxyphenethylamine (DMPEA) is a chemical compound belonging to the phenethylamine class, structurally related to dopamine. It has garnered interest for its potential biological activities, particularly its effects on neurotransmitter systems and its implications in various neurological conditions.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H15_{15}NO2_2
  • Molecular Weight : 181.23 g/mol
  • Structure : DMPEA features methoxy groups at the 3 and 4 positions of the phenethylamine backbone, which influences its pharmacological properties.

Monoamine Oxidase Inhibition

DMPEA exhibits some activity as a monoamine oxidase inhibitor (MAOI), which may contribute to its psychoactive effects. This inhibition can lead to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, potentially affecting mood and cognition .

Effects on Prolactin Levels

Research indicates that DMPEA can influence plasma prolactin (PRL) levels in animal models. A study involving male Sprague-Dawley rats demonstrated that DMPEA administration increased PRL levels, suggesting a serotonergic mechanism of action. This effect was potentiated by para-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis, and blocked by methysergide, a serotonin receptor antagonist .

CompoundEffect on PRLMechanism
DMPEAIncreasedSerotonin receptor stimulation
MescalineIncreasedSerotonin receptor stimulation
DOMIncreasedSerotonin receptor stimulation

Neurotoxic Effects

DMPEA has been implicated in neurotoxic effects, particularly affecting dopaminergic neurons. Studies indicate that it may inhibit mitochondrial complex I, leading to oxidative stress and neuronal damage . Such neurotoxicity raises concerns about its safety profile in both recreational use and potential therapeutic applications.

Schizophrenia Biomarker

Initial investigations suggested that DMPEA could serve as a biomarker in schizophrenia. However, later studies indicated that it is also present in non-schizophrenic individuals, complicating its role as a diagnostic tool . The intermittent excretion of DMPEA in urine has been observed in patients with acute schizophrenia but lacks definitive correlation with the disorder.

Case Studies

  • Cerebral Vasculopathy Associated with 2C-B : A case report highlighted severe neurological consequences following the use of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to DMPEA. The patient developed progressive encephalopathy after usage, underscoring the potential risks associated with phenethylamine derivatives .
  • Neurotoxicity in Animal Models : Research on various phenethylamines, including DMPEA, has shown differential cytotoxic effects on brain microvessel endothelial cells. These findings suggest that DMPEA can induce cell damage through mechanisms distinct from other related compounds like MDMA .

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 3,4-Dimethoxyphenethylamine relevant to experimental design?

  • Key properties :

  • Melting point : Discrepancies exist between sources: 12–15°C (liquid state) vs. 124°C (solid crystalline form) . This may reflect polymorphic variations or impurities.
  • Solubility : Highly soluble in water, ethanol, and acetone .
  • Partition coefficient : LogP ~1.20 , indicating moderate lipophilicity.
  • Density : 1.090–1.099 g/mL at 20°C .
    • Methodological considerations : Verify purity via HPLC or NMR before use, as impurities can alter melting points and reactivity .

Q. How should this compound be handled and stored to ensure stability?

  • Handling : Use local exhaust ventilation, avoid static discharge (flammable at flash point 132–165°C ), and wear nitrile gloves (JIS T 8116) and safety goggles (JIS T 8147) .
  • Storage : Store in airtight, light-protected containers at –20°C for long-term stability; room temperature (cool) is acceptable for short-term use . Degrades under UV light, producing CO, CO₂, and NOx .

Q. What synthetic routes are commonly used to produce this compound?

  • Primary method : Bischler-Napieralski reaction involving 3,4-dimethoxyphenylacetic acid and ammonia derivatives, followed by reduction .
  • Alternative : Acylation of this compound with ethyl α-phenylcrotonate, yielding intermediates for cardiovascular drugs like verapamil .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points and solubility data?

  • Data reconciliation :

  • Melting point : The lower range (12–15°C) corresponds to the liquid state in pure form , while higher values (124°C) may reflect recrystallized or salt forms (e.g., hydrochloride) .
  • Solubility : Confirm solvent purity and temperature controls, as water content in organic solvents can skew results .
    • Analytical validation : Use differential scanning calorimetry (DSC) to characterize thermal behavior and identify polymorphs .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

  • Reaction optimization :

  • Catalyst selection : Use palladium or Raney nickel for hydrogenation steps to reduce byproduct formation .
  • Temperature control : Maintain ≤15°C during acylation to prevent thermal decomposition .
    • Purification : Employ semi-quantitative resolution with 2,3-Di-O-para-toluoyl-D-tartaric acid to isolate enantiomers .

Q. How do pH and ionic strength affect the stability and reactivity of this compound?

  • pKa dependence : The compound’s pKa in 0.1 M NaCl is ~9.98 , making it protonated at physiological pH. Adjust buffer systems (e.g., phosphate vs. Tris) to control ionization during in vitro assays.
  • Degradation pathways : Under alkaline conditions, oxidative degradation accelerates, producing quinone derivatives. Monitor via LC-MS .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • HPLC-UV/Vis : Use C18 columns with mobile phases of acetonitrile/water (0.1% TFA) for baseline separation of homologs .
  • GC-MS : Detect volatile degradation products (e.g., CO, NOx) using headspace sampling .
  • Validation : Cross-reference with certified reference standards and spike recovery tests .

Q. Data Contradiction Analysis

Q. Why do ecological and toxicological studies lack consensus on the environmental impact of this compound?

  • Gaps in data : Limited ecotoxicity studies exist beyond acute oral toxicity (H302) and skin/eye irritation (H315/H318) .
  • Methodological variance : Disposal guidelines vary regionally; follow ISO 14001 protocols for lab waste containing this compound .

Q. Methodological Best Practices

Q. How should researchers design experiments to mitigate photodegradation during in vitro studies?

  • Light protection : Use amber glassware or UV-filtered lighting in incubators .
  • Stability testing : Pre-incubate stock solutions under experimental conditions (e.g., 37°C, pH 7.4) and quantify degradation via kinetic assays .

Q. What protocols ensure reproducibility in pharmacological assays involving this compound?

  • Dose standardization : Prepare fresh DMSO stock solutions (≤10 mM) to avoid solvent crystallization .
  • Positive controls : Include known endogenous metabolites (e.g., dopamine) to validate assay sensitivity .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanamine
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InChI

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3
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InChI Key

ANOUKFYBOAKOIR-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)CCN)OC
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Molecular Formula

C10H15NO2
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DSSTOX Substance ID

DTXSID8059506
Record name Benzeneethanamine, 3,4-dimethoxy-
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Molecular Weight

181.23 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS], Solid
Record name Benzeneethanamine, 3,4-dimethoxy-
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Record name 3,4-Dimethoxyphenylethylamine
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Boiling Point

163 - 165 °C
Record name 3,4-Dimethoxyphenylethylamine
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Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.00261 [mmHg]
Record name Benzeneethanamine, 3,4-dimethoxy-
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CAS No.

120-20-7
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Synthesis routes and methods I

Procedure details

DE-A-33 38 681 discloses the catalytic hydrogenation of veratryl cyanide with a ten-fold molar excess of methylamine on a nickel catalyst. Homoveratrylamine is obtained as byproduct with more than 3% selectivity and has to be removed by adding benzaldehyde.
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Synthesis routes and methods II

Procedure details

In a 3 L flask, containing an argon atmosphere, fitted with a dropping funnel and condenser, was placed 800 mL of a 1.0 M solution of borane in tetrahydrofuran. To the stirred solution was added a solution of 33.47 grams of 2-(3,4-dimethoxypheny)-nitroethene in 800 ml of tetrahydrofuran, at such a rate (~3 hours) that the temperature of the solution in the flask did not exceed 35° C. The mixture was heated to reflux for 20 hours and then allowed to cool to room temperature. The excess borane was quenched by careful addition of methanol (97 mL). The mixture was concentrated on a rotary evaporator. The residue was diluted with methanol (670 mL) and 2.0N HCl (670 mL). The mixture was heated to reflux for 1 hour. The methanol was removed on a rotary evaporator. The aqueous solution was extracted with diethyl ether (2×800 mL) to remove the neutral impurities. The pH of the aqueous solution was adjusted to 12-- 14 with sodium hydroxide pellets (66.88 g), then extracted with ether (3×800 mL). The organic layers were separately dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator to provide 2.14 grams of neutral by-products and 31.65 grams of crude homoveratrylamine. Purification of the homoveratrylamine by bulb-to-bulb distillation (110° C. @ 0.6 mm Hg) provided 24.78 grams of the desired product, 85.5% yield.
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Synthesis routes and methods III

Procedure details

100 kg. of crystalline 3,4-dimethoxy-benzyl cyanide are hydrogenated in 310 1. of a 80 to 96% aqueous ethanol containing 9 to 12% of ammonia in the presence of 24 kg. of Raney-nickel catalyst pre-treated as described in Example 3 at 48°-60° C under a hydrogen overpressure of 8 to 10 atm. The catalyst is filtered off, the filtrate is evaporated and the residue is subjected to fractionation in vacuo. Thus 95,5 kg. of highly pure 3,4-dimethoxy-beta-phenyl-ethylamine are obtained, purity: nearly 100%. The mono-demethylated beta-phenyl-ethylamine derivative impurity is present at most in traces in such a small amount, which can not be detected by thin layer chromatography.
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Synthesis routes and methods IV

Procedure details

Using the same procedure and workup as described in Example 15, 1,2-dimethoxy-4-(2-nitro-vinyl)-benzene (I-40a: 4 g, 19.13 mmol) in dry THF (66 mL) was reacted with LiBH4 (1.6 g, 76.55 mmol) and chloro trimethyl silane (19.3 mL, 152.6 mmol) at 0° C., The resulting mixture was stirred at room temperature for 72 hours to afford 3.46 g of the product (100% yield).
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Synthesis routes and methods V

Procedure details

In a manner similar to Preparation 2 react 3,4-dimethoxybenzeneacetonitrile with lithium aluminum hydride to obtain the title compound.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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